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molecular formula C11H15BrO4 B8505520 1-Bromo-4-ethoxy-3-methoxy-2-(methoxymethoxy)benzene

1-Bromo-4-ethoxy-3-methoxy-2-(methoxymethoxy)benzene

Cat. No. B8505520
M. Wt: 291.14 g/mol
InChI Key: XPRAYBYRMKBTCA-UHFFFAOYSA-N
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Patent
US09051290B2

Procedure details

To a stirring solution of 4-bromo-2-methoxy-3-(methoxymethoxy)phenol (600 mg, 2.28 mmol) in acetonitrile (20 mL) was added potassium carbonate (944 mg, 6.84 mmol) and ethyl iodide (711 mg, 4.56 mmol) and the resultant reaction mixture was heated to 70° C. for 3 h. The reaction mixture was filtered through celite and the filtrate was concentrated under reduced pressure. The obtained residue was purified by column chromatography (silica gel, 0-7% ethyl acetate in pet ether) to afford 1-Bromo-4-ethoxy-3-methoxy-2-(methoxymethoxy)benzene as a solid (525 mg, 79%).
Name
4-bromo-2-methoxy-3-(methoxymethoxy)phenol
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
944 mg
Type
reactant
Reaction Step One
Quantity
711 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([O:9][CH3:10])[C:3]=1[O:11][CH2:12][O:13][CH3:14].C(=O)([O-])[O-].[K+].[K+].[CH2:21](I)[CH3:22]>C(#N)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:21][CH3:22])=[C:4]([O:9][CH3:10])[C:3]=1[O:11][CH2:12][O:13][CH3:14] |f:1.2.3|

Inputs

Step One
Name
4-bromo-2-methoxy-3-(methoxymethoxy)phenol
Quantity
600 mg
Type
reactant
Smiles
BrC1=C(C(=C(C=C1)O)OC)OCOC
Name
Quantity
944 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
711 mg
Type
reactant
Smiles
C(C)I
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resultant reaction mixture
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by column chromatography (silica gel, 0-7% ethyl acetate in pet ether)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=C(C=C1)OCC)OC)OCOC
Measurements
Type Value Analysis
AMOUNT: MASS 525 mg
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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